molecular formula C26H27NO10 B1668448 Carminomycin CAS No. 39472-31-6

Carminomycin

Cat. No. B1668448
CAS RN: 39472-31-6
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-CSKJXFQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carminomycin I is a very toxic anthracycline-type antineoplastic related to Daunorubicin, obtained from Actinomadura carminata . It has a molecular formula of C26H27NO10 .


Synthesis Analysis

Carminomycin can be isolated from Streptomyces halstedii via extraction from a fermentation broth and purified through crystallization from alcohol-water mixtures . A methyltransferase that acts on carminomycin and 13-dihydrocarminomycin, and that is postulated to be the terminal enzyme in the daunomycin biosynthesis pathway, was purified to near-homogeneity from the daunomycin- and baumycin-producing Streptomyces sp. strain C5 .


Molecular Structure Analysis

The molecular weight of Carminomycin I is 513.5 g/mol . The IUPAC name is (7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione .


Chemical Reactions Analysis

A methyltransferase that acts on carminomycin and 13-dihydrocarminomycin has been identified . The reaction product from methylation of carminomycin was confirmed by chromatography and mass spectral analysis to be daunomycin .


Physical And Chemical Properties Analysis

Carminomycin I has a molecular weight of 513.5 g/mol . Its molecular formula is C26H27NO10 .

Scientific Research Applications

Application in Cancer Research

  • Field : Oncology
  • Summary : Carminomycin has been used in the treatment of various types of cancer, including leukemia and renal cell carcinoma .
  • Methods : In one study, Carminomycin was compared with Adriamycin in several systems both in vivo and in vitro . In another study, Carminomycin I was found to induce apoptosis in clear cell renal carcinoma cells .
  • Results : Carminomycin was found to be approximately 10- to 20-fold more potent in vivo than was Adriamycin against mouse L1210 leukemia . In the case of renal carcinoma cells, Carminomycin I was found to induce apoptosis .

Application in Pharmacology

  • Field : Pharmacology
  • Summary : The pharmacological differences between Carminomycin and its analog, Carminomycin-11-methyl Ether, and Adriamycin have been studied .
  • Methods : The effects of Carminomycin and its 11-methyl ether analog were characterized and compared with those of Adriamycin in several systems both in vivo and in vitro .
  • Results : The 50% inhibitory concentrations of Adriamycin for whole cellular nucleic acid syntheses were 2- to 3-fold lower than those of Carminomycin and over 10- to 15-fold lower than those of Carminomycin-11-methyl ether .

Application in Combination Therapy

  • Field : Oncology
  • Summary : Carminomycin has been tested for its therapeutic potential in combination with the proalkylating agent, cyclophosphamide .
  • Methods : Various combinations of the two drugs, comprising a substantial range of dosage, were administered to female C57BL/6J × DBA/2J F 1 mice that had been inoculated i.p. with 1,000,000 L1210 ascites tumor .
  • Results : The results of this study are not available in the search results .

Application in Apoptosis Induction

  • Field : Oncology
  • Summary : Carminomycin I has been found to induce apoptosis in clear cell renal carcinoma cells .
  • Methods : The study identified Carminomycin I as an effective inhibitor of VHL-defective (VHL−/−) CCRCC cell proliferation . The compound was found to be sequestered within the Golgi complex by P-glycoprotein (P-gp), and this sequestration was critical for its antiproliferative effects .
  • Results : Carminomycin I induced apoptosis in CCRCC cells by a mechanism independent of p53 or hypoxia-inducible factor 2 . It also induced cleavage of the Golgi protein p115 and the translocation of its C-terminal fragment to the nucleus .

Application in Molecular Pharmacology

  • Field : Pharmacology
  • Summary : The molecular pharmacological differences between Carminomycin and its analog, Carminomycin-11-methyl Ether, and Adriamycin have been studied .
  • Methods : The effects of Carminomycin and its 11-methyl ether analog were characterized and compared with those of Adriamycin in several systems both in vivo and in vitro .
  • Results : The 50% inhibitory concentrations of Adriamycin for whole cellular nucleic acid syntheses were 2- to 3-fold lower than those of Carminomycin and over 10- to 15-fold lower than those of Carminomycin-11-methyl ether .

Application in Combination Therapy

  • Field : Oncology
  • Summary : Carminomycin has been tested for its therapeutic potential in combination with other drugs .
  • Methods : The study involved administering various combinations of Carminomycin and other drugs to patients .
  • Results : Objective partial responses were seen in two of seven previously untreated patients with non-small cell lung cancer and one of three patients with squamous cell carcinoma of the head and neck previously untreated with Carminomycin .

Application in DNA Binding Studies

  • Field : Molecular Pharmacology
  • Summary : The effects of Carminomycin and its analog, Carminomycin-11-methyl Ether, on DNA binding have been studied .
  • Methods : The apparent binding constants for calf thymus DNA and salmon sperm DNA for Adriamycin and Carminomycin were obtained . The effects of these anthracyclines on superhelical PM-2 DNA were analyzed by agarose gel electrophoresis .
  • Results : The 50% inhibitory concentrations of Adriamycin for whole cellular nucleic acid syntheses were 2- to 3-fold lower than those of Carminomycin . Increasing concentrations of Adriamycin of up to 200 µm progressively decreased the superhelicity of PM-2 DNA in a manner typical of an intercalative binding agent .

Application in Antitumor Action Studies

  • Field : Oncology
  • Summary : The correlation between DNA-binding and nucleic acid synthesis-inhibitory effects and the antitumor action of Carminomycin and its 11-methyl ether analog has been studied .
  • Methods : The effects of Carminomycin and its 11-methyl ether analog were characterized and compared with those of Adriamycin in several systems both in vivo and in vitro .
  • Results : DNA-binding and nucleic acid synthesis-inhibitory effects do not correlate with the antitumor action of Carminomycin and its 11-methyl ether analog . This suggests the importance of other subcellular targets, possibly distinct from those of Adriamycin, which may be important in the cytotoxicity of Carminomycin and its 11-methyl ether analog .

Application in Combination Therapy

  • Field : Oncology
  • Summary : Carminomycin has been tested for its therapeutic potential in combination with other drugs .
  • Methods : The study involved administering various combinations of Carminomycin and other drugs to patients .
  • Results : Objective partial responses were seen in two of seven previously untreated patients with non-small cell lung cancer and one of three patients with squamous cell carcinoma of the head and neck previously untreated with Carminomycin .

Safety And Hazards

Carminomycin I is a very toxic anthracycline-type antineoplastic . It is related to Daunorubicin, which is also known for its toxicity .

Future Directions

While specific future directions for Carminomycin are not mentioned in the search results, the development of multi-cell and multi-target therapeutic strategies may be a future development direction in cancer treatment . This could potentially include Carminomycin, given its potent antineoplastic properties .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUEWVEMYWFFA-CSKJXFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52794-97-5 (hydrochloride)
Record name Carminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022742
Record name Carubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carubicin

CAS RN

50935-04-1, 39472-31-6
Record name Carubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50935-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carubicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carminomycin
Reactant of Route 2
Reactant of Route 2
Carminomycin
Reactant of Route 3
Reactant of Route 3
Carminomycin
Reactant of Route 4
Carminomycin
Reactant of Route 5
Reactant of Route 5
Carminomycin
Reactant of Route 6
Carminomycin

Citations

For This Compound
2,150
Citations
MG Brazhnikova, VB Zbarsky… - the Journal of …, 1974 - jstage.jst.go.jp
In the course of our screening program we have isolated from the culture fo Actinomadura carminata carminomycin, a new anthracycline antibiotic which possessed strong antitumor …
Number of citations: 100 www.jstage.jst.go.jp
NC Connors, PL Bartel, WR Strohl - Microbiology, 1990 - microbiologyresearch.org
… coeruleorubidus ATCC 31276 O-methylated carminomycin and 13-dihydrocarminomycin to … , which means that 4-O-methylation of carminomycin is probably the terminal step in the …
Number of citations: 32 www.microbiologyresearch.org
T Oki, Y TAKATSUKI, H TOBE… - The Journal of …, 1981 - jstage.jst.go.jp
Sir: In the studies on biosynthesis of anthracycline antibiotics, we isolated from Streptomyces peucetius subsp. caesius ATCC27952 a blocked mutant which is unable to produce …
Number of citations: 27 www.jstage.jst.go.jp
G Cassinelli, A GREIN, P MASI, A SUARATO… - The Journal of …, 1978 - jstage.jst.go.jp
A mutant strain of Streptomyces peucetius produced an anthracycline antibiotic whose structure has been established to be 4-O-demethyl-l3-dihydrodaunorubicin(4), by application of …
Number of citations: 42 www.jstage.jst.go.jp
MN Preobrazhenskaya, AN Tevyashova… - Journal Of Medical …, 2006 - researchgate.net
… Carminomycin has been shown to be active at doses much … Carminomycin proved to be active for the treatment of … well as alopecia, for carminomycin are milder than those encountered …
Number of citations: 32 www.researchgate.net
VH DuVernay, JA Pachter, ST Crooke - Cancer Research, 1980 - AACR
… lower than those of carminomycin and over 10- to 15-fold lower than those of carminomycin-i 1… Those obtained for carminomycin were 0.26 x 106 and 0.15 x 106 M―, respectively, and …
Number of citations: 36 aacrjournals.org
K Madduri, F Torti, AL Colombo… - Journal of …, 1993 - Am Soc Microbiol
… Expression of dnrK in Streptomyces lividans and Escherichia coli was done to show that this gene codes for carminomycin 4-O-methyltransferase. The deduced carminomycin 4-O-…
Number of citations: 75 journals.asm.org
N Todorova, M Krysteva, K Maneva… - Journal of bioactive …, 1999 - journals.sagepub.com
… The amount of carminomycin bound to thematrix was 25.2% w/w or 391 carminomycin residues. The biological activity of the carminomycin-chitosan conjugate showed an antibacterial …
Number of citations: 9 journals.sagepub.com
AN Tevyashova, AA Shtil, EN Olsufyeva… - The Journal of …, 2004 - jstage.jst.go.jp
… carminomycin the respective resistance indexes were only 10, 13 and 28). Whereas carminomycin (… was to improve the therapeutic indexes of carminomycin derivatives with the hope …
Number of citations: 10 www.jstage.jst.go.jp
BS Andersson, S Eksborg, RF Vidal, M Sundberg… - Toxicology, 1999 - Elsevier
… In our study, only carminomycin was found to be … at 10 and 100 μM carminomycin concentration, respectively (median … Carminomycin and idarubicin were found to have the longest …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.